

An In-depth Technical Guide to the Near-Infrared Dye IR-825

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Compound of Interest

Compound Name: **IR-825**

Cat. No.: **B15554127**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-825 is a heptamethine cyanine dye that exhibits strong absorption in the near-infrared (NIR) spectrum, making it a valuable tool in various biomedical research and drug development applications. Its primary utility lies in its potent photothermal conversion efficiency, enabling its use as a photothermal agent for cancer therapy. This guide provides a comprehensive overview of the chemical structure, properties, and common applications of **IR-825**, with a focus on detailed experimental protocols for its use in nanoparticle formulations and in vivo photothermal therapy.

Chemical Structure and Properties

There has been some discrepancy in the reported chemical structure of **IR-825** in the literature. However, based on vendor specifications and certificates of analysis, the correct structure includes a bromide counter-ion.[\[1\]](#)[\[2\]](#)

IUPAC Name: 3-(4-carboxybenzyl)-2-((E)-2-((E)-3-((Z)-2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide[\[3\]](#)

Chemical Formula: C₅₄H₄₈BrClN₂O₄[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Weight: 904.34 g/mol [\[1\]](#)[\[3\]](#)[\[4\]](#)

CAS Number: 1558079-49-4[\[3\]](#)[\[4\]](#)[\[5\]](#)

Appearance: Black solid powder[\[1\]](#)

Photophysical Properties

IR-825 is characterized by its strong absorption in the NIR region, a property crucial for its application in photothermal therapy where deep tissue penetration of light is required. The photophysical properties can vary depending on the solvent environment.

Property	Value	Solvent	Reference(s)
Absorption Maximum (λ_{max})	~825 nm	Various	[6]
Emission Maximum (λ_{em})	Not consistently reported for therapeutic applications due to low quantum yield	-	-
Molar Extinction Coefficient (ϵ)	Varies with solvent	Various	[7] [8] [9] [10]
Fluorescence Quantum Yield (Φ_f)	Low	Various	[11] [12] [13] [14]

Note: The fluorescence quantum yield of **IR-825** is generally low, which is a desirable characteristic for a photothermal agent as it indicates that the absorbed light energy is primarily converted into heat rather than being re-emitted as fluorescence.

Experimental Protocols

Preparation of IR-825-Loaded Liposomes

This protocol describes a common method for encapsulating the hydrophobic **IR-825** dye within a liposomal nanoparticle formulation for improved stability and biocompatibility in aqueous

environments.

- **Lipid Film Hydration Method:**

- Dissolve a mixture of lipids, for example, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), cholesterol (CHOL), and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000), along with **IR-825** in an organic solvent such as chloroform in a round-bottom flask.[15]
- Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[15]
- Hydrate the lipid film with a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) by vortexing or sonication. This process leads to the formation of multilamellar vesicles (MLVs).[16]
- To obtain unilamellar vesicles of a specific size, subject the MLV suspension to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).[17]

- **Purification:**

- Remove any unencapsulated **IR-825** and other impurities by methods such as dialysis against a fresh buffer or size exclusion chromatography.

- **Characterization:**

- Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
- Quantify the encapsulation efficiency of **IR-825** by disrupting the liposomes with a suitable solvent (e.g., DMSO) and measuring the absorbance of **IR-825** using UV-Vis spectroscopy.

In Vivo Photothermal Therapy in a Mouse Tumor Model

This protocol outlines a general procedure for evaluating the efficacy of **IR-825**-loaded nanoparticles for photothermal cancer therapy in a murine xenograft model.

- Tumor Model Establishment:
 - Subcutaneously inject a suspension of cancer cells (e.g., 4T1 breast cancer cells) into the flank of immunocompromised mice.
 - Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
- Administration of **IR-825** Nanoparticles:
 - Intravenously inject the tumor-bearing mice with a sterile suspension of **IR-825**-loaded nanoparticles (e.g., liposomes) at a predetermined dose.
- In Vivo Imaging and Biodistribution (Optional):
 - If the nanoparticle formulation includes a fluorescent component, perform in vivo fluorescence imaging at various time points post-injection to monitor the accumulation of the nanoparticles at the tumor site.
- Photothermal Treatment:
 - At the time of peak tumor accumulation (determined from imaging or biodistribution studies), irradiate the tumor area with a near-infrared laser (e.g., 808 nm) at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes).[\[3\]](#)
 - Monitor the temperature at the tumor surface using an infrared thermal imaging camera.[\[18\]](#)[\[19\]](#)[\[20\]](#)
- Therapeutic Efficacy Assessment:
 - Monitor tumor growth by measuring tumor volume with calipers at regular intervals.[\[18\]](#)
 - Record the body weight of the mice as an indicator of systemic toxicity.[\[18\]](#)
 - At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining) to assess treatment-induced necrosis and any potential organ toxicity.

Mechanism of Action and Cellular Uptake

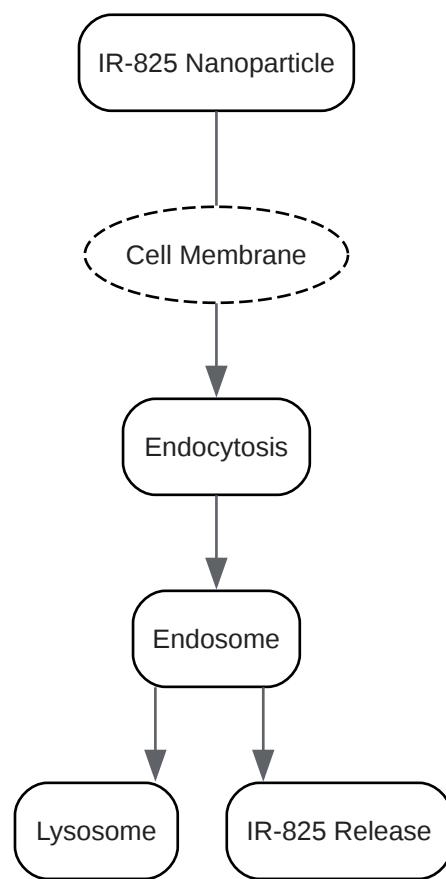
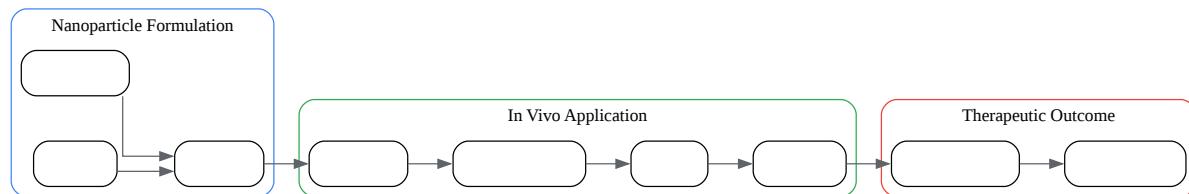
The primary mechanism of action for **IR-825** in a therapeutic context is photothermal ablation. Upon irradiation with NIR light, the dye absorbs the light energy and efficiently converts it into localized heat, leading to hyperthermia in the surrounding tissue and subsequent cell death, primarily through necrosis and apoptosis.

The cellular uptake of cyanine dyes, including derivatives like indocyanine green (ICG), is often mediated by endocytosis.^{[21][22][23][24]} For nanoparticle formulations of **IR-825**, the uptake mechanism will also be influenced by the physicochemical properties of the nanoparticle itself, such as size, surface charge, and any targeting ligands.

Biocompatibility and Toxicology

Cyanine dyes, in general, have shown good biocompatibility in preclinical studies.^{[25][26]} However, the toxicological profile of any specific formulation of **IR-825**, particularly when encapsulated in nanoparticles, needs to be thoroughly evaluated. Studies on similar cyanine dyes have investigated their effects on cell viability and systemic toxicity in animal models.^{[27][28]} It is crucial to assess both the dark toxicity (without light irradiation) and phototoxicity of any new **IR-825** formulation.

Visualizations



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